5-Methylidene-2-oxoimidazole-4-carboxylic acid
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Overview
Description
5-Methylidene-2-oxoimidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methylidene group at the 5-position, a keto group at the 2-position, and a carboxylic acid group at the 4-position. It is a versatile molecule with significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-2-oxoimidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. This method typically employs mild reaction conditions, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the oxidation of benzimidazole derivatives, followed by ring-opening reactions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as the addition of nitriles, cyclization, and subsequent purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methylidene-2-oxoimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, alcohol derivatives, and other functionalized imidazole compounds .
Scientific Research Applications
5-Methylidene-2-oxoimidazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylidene-2-oxoimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Imidazoledicarboxylic acid: This compound has similar structural features but lacks the methylidene group at the 5-position.
2-Methylimidazole: This compound has a methyl group at the 2-position instead of a keto group.
Benzimidazole: A related compound with a fused benzene ring, differing significantly in structure and properties.
Uniqueness
5-Methylidene-2-oxoimidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H4N2O3 |
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Molecular Weight |
140.10 g/mol |
IUPAC Name |
5-methylidene-2-oxoimidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3/c1-2-3(4(8)9)7-5(10)6-2/h1H2,(H,6,10)(H,8,9) |
InChI Key |
PSLCJNMCCWSWPP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=NC(=O)N1)C(=O)O |
Origin of Product |
United States |
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